molecular formula C29H33NO5 B1620023 Ecipramidil CAS No. 64552-16-5

Ecipramidil

Cat. No.: B1620023
CAS No.: 64552-16-5
M. Wt: 475.6 g/mol
InChI Key: SDOJJWYOCLRIRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ECIPRAMIDIL involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced chemical reactors and purification techniques. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: ECIPRAMIDIL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

ECIPRAMIDIL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ECIPRAMIDIL involves its interaction with specific molecular targets and pathways within biological systems. It may modulate the activity of enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

CAS No.

64552-16-5

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

3-[(2,2-diphenylcyclopropyl)methylamino]propyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C29H33NO5/c1-32-25-17-21(18-26(33-2)27(25)34-3)28(31)35-16-10-15-30-20-24-19-29(24,22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-9,11-14,17-18,24,30H,10,15-16,19-20H2,1-3H3

InChI Key

SDOJJWYOCLRIRI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCC2CC2(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCNCC2CC2(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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